molecular formula C7H6F3IN2O2 B2657869 methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856046-38-2

methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2657869
CAS No.: 1856046-38-2
M. Wt: 334.037
InChI Key: BGHIKUFORGFICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and a carboxylate ester group attached to the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using reagents such as iodine or iodinating agents like N-iodosuccinimide (NIS).

    Attachment of the trifluoroethyl group: This can be done through nucleophilic substitution reactions using trifluoroethyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can participate in various interactions, such as halogen bonding.

Comparison with Similar Compounds

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: This compound has a bromine atom instead of iodine, which can affect its reactivity and interactions.

    Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: The presence of a chlorine atom can also influence the compound’s properties and applications.

    Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: This compound has the carboxylate group in a different position on the pyrazole ring, which can affect its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c1-15-6(14)5-4(11)2-12-13(5)3-7(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHIKUFORGFICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.